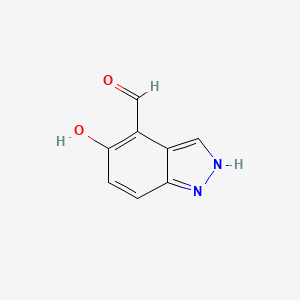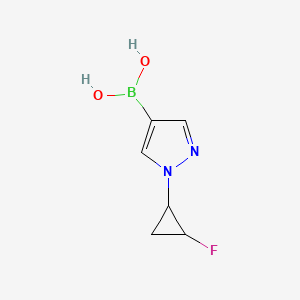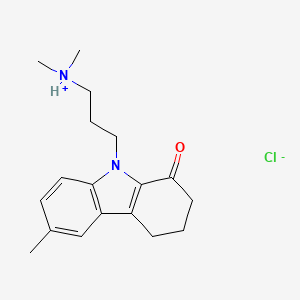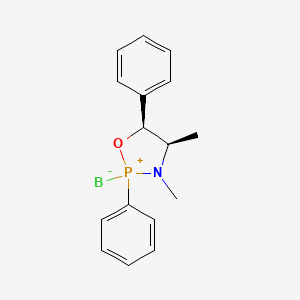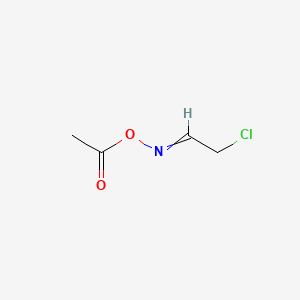![molecular formula C8H8N4O B13730110 2-amino-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 211245-23-7](/img/structure/B13730110.png)
2-amino-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound that has garnered significant interest in the scientific community due to its potential biological activities. This compound belongs to the pyrido[2,3-d]pyrimidine family, which is known for its diverse pharmacological properties, including kinase inhibition and anti-cancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one typically involves the condensation of pyrimidine-5-carbaldehydes with various reagents. One common method is the Knoevenagel condensation, followed by cyclization . For instance, the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride in the presence of triethylamine can yield intermediates that undergo intramolecular cyclization to form the desired pyrido[2,3-d]pyrimidine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The use of continuous flow reactors and automated synthesis platforms could also be explored to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-amino-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydropyrido[2,3-d]pyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the pyrido[2,3-d]pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
2-amino-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a kinase inhibitor, which can regulate various cellular processes.
Industry: The compound’s derivatives are explored for their potential use in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-amino-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one primarily involves the inhibition of kinase enzymes. These enzymes play a crucial role in cell signaling pathways, and their dysregulation is often associated with cancer. By inhibiting kinases, this compound can interfere with the phosphorylation processes essential for tumor cell proliferation and survival . Molecular targets include Src tyrosine kinase, EGFR kinase, and cyclin-dependent kinases .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4,7-dimethylpyrido[2,3-d]pyrimidin-7(8H)-one
- 2-amino-6-methylpyrido[2,3-d]pyrimidin-7(8H)-one
- 2-amino-8-ethylpyrido[2,3-d]pyrimidin-7(8H)-one
Uniqueness
2-amino-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one stands out due to its specific substitution pattern, which can influence its binding affinity and selectivity towards various kinase enzymes. This unique structure can result in distinct biological activities compared to other similar compounds .
Properties
CAS No. |
211245-23-7 |
|---|---|
Molecular Formula |
C8H8N4O |
Molecular Weight |
176.18 g/mol |
IUPAC Name |
2-amino-8-methylpyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C8H8N4O/c1-12-6(13)3-2-5-4-10-8(9)11-7(5)12/h2-4H,1H3,(H2,9,10,11) |
InChI Key |
SHFNDPYHFKYJEH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C=CC2=CN=C(N=C21)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Spiro[5.7]trideca-1,4-dien-3-one](/img/structure/B13730029.png)




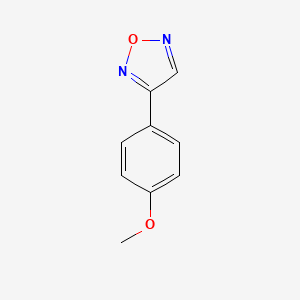
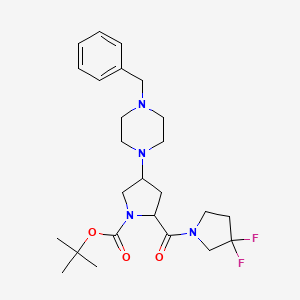
![(1R,5S)-8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane](/img/structure/B13730055.png)
